1-(Bromomethyl)-2,4-dimethylbenzene
Overview
Description
1-(Bromomethyl)-2,4-dimethylbenzene is a brominated derivative of methylbenzene . It’s a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-2,4-dimethylbenzene .Molecular Structure Analysis
The molecular structure of brominated benzenes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated benzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated benzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers. The free energy differences between isomers of brominated cyclohexyl systems have been explored, providing information on their stability and conformational preferences.Scientific Research Applications
Synthesis of Sulfur-Functionalized Benzoquinones
- The bromination of dimethylbenzene derivatives has been studied for synthesizing sulfur-containing quinone derivatives, which are potentially useful in various chemical applications (Aitken, Jethwa, Richardson, & Slawin, 2016).
Chemical Synthesis and Analysis
- Research on synthesizing different bromomethylated compounds from dimethylbenzene has been conducted, with a focus on optimizing reaction conditions and understanding the structure of the products through techniques like GC-MS and 1HNMR (Guo, 2009).
Polymer Chemistry
- Bromomethylated dimethylbenzenes are used in initiating atom transfer radical polymerization of styrene, leading to the formation of novel structural polystyrenes with potential applications in material science (Tao, Wang, Lu, Bai, & Lu, 2007).
Thermochemistry and Physical Properties
- Studies on the thermochemical properties of halogen-substituted methylbenzenes, including bromomethylated compounds, provide insights into their vapor pressures and phase transition enthalpies, which are crucial for their practical applications in various chemical processes (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
Oxidation and Combustion Kinetics
- Research on the oxidation and ignition of dimethylbenzene derivatives, including bromomethylated compounds, is vital for understanding their reactivity and potential use as fuel or in other combustion-related applications (Gaïl, Dagaut, Black, & Simmie, 2008).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLUZJWOTTXZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370386 | |
Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2,4-dimethylbenzene | |
CAS RN |
78831-87-5 | |
Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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